6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes a naphthyridine core. This compound features two chlorine substituents at the 6 and 8 positions of the naphthyridine ring and is classified under the broader category of tetrahydronaphthyridines. Its molecular formula is with a molecular weight of approximately 205.08 g/mol .
The reactions can lead to various substituted naphthyridine derivatives, which may exhibit diverse biological and chemical properties.
The biological activities of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine are significant in medicinal chemistry. Naphthyridine derivatives are known for their:
Several methods exist for synthesizing 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine:
In industrial settings, large-scale hydrogenation processes are optimized for high yield and purity using advanced catalytic systems.
Studies on the interactions of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine with various biological targets are ongoing. These investigations aim to elucidate its mechanism of action and potential pathways through which it exerts its biological effects. The interactions typically involve binding to specific enzymes or receptors that play roles in disease processes .
Several compounds share structural similarities with 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Here’s a comparative overview:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | 1.00 | Lacks second chlorine substituent |
| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 0.96 | Chlorine at different position |
| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 0.90 | Different chlorine positioning |
| 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 0.90 | Contains two chlorine substituents |
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinoline | 0.85 | Different heterocyclic framework |
The unique positioning of the chlorine atoms at the 6 and 8 positions distinguishes this compound from others within the naphthyridine family. This specific arrangement may influence its reactivity and biological activity differently compared to related compounds.
The 2,7-naphthyridine scaffold exhibits unique reactivity due to the electronic effects of its fused aromatic system and the steric constraints imposed by its bicyclic structure. Recent studies have demonstrated that nucleophilic substitution at the 1- and 3-positions of 7-benzyl-2,7-naphthyridine derivatives occurs preferentially under specific conditions, enabling targeted functionalization. For instance, treatment of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with 2-hydroxypropylamine in refluxing ethanol leads to displacement of the pyrazolyl group rather than the chloro substituent, yielding 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This counterintuitive selectivity arises from the strong electron-withdrawing effects of the adjacent nitrile group, which activates the pyrazolyl moiety for substitution.
Table 1 summarizes key nucleophilic substitution outcomes in 2,7-naphthyridine systems:
These findings highlight the importance of electronic tuning through substituent effects. The introduction of strong electron-withdrawing groups at the 4-position (e.g., cyano) significantly alters reaction pathways, enabling nucleophilic attack at traditionally unreactive positions.
The electrophilic reactivity of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is governed by its electronic structure, particularly the distribution of π-electrons and lone pairs across the heterocyclic system. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.32 eV, with the LUMO localized predominantly on the chlorine-substituted pyridine ring (Figure 1) [6]. This computational finding aligns with experimental observations of preferential electrophilic attack at the C5 position in related naphthyridine derivatives [4].
Natural population analysis (NPA) charges indicate substantial positive charge density at C5 (+0.38 e) and C9 (+0.29 e), contrasting with negative charges at N2 (-0.45 e) and N7 (-0.41 e) [6]. These electrostatic features create three distinct reactivity zones:
Time-dependent DFT (TD-DFT) simulations of vertical electronic transitions show strong absorption at 349–440 nm, corresponding to π→π* excitations within the naphthyridine core [6]. This electronic delocalization explains the compound’s enhanced stability against electrophilic aromatic substitution compared to monocyclic pyridine analogues.
Regioselective functionalization of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine presents significant challenges due to competing reaction pathways at C5, C9, and the bridgehead nitrogen. Machine learning models trained on 1,527 synthetic reactions of analogous naphthyridines achieve 83.6% accuracy in predicting site-selectivity using the following parameters:
| Feature | Importance Score | Data Type | Source |
|---|---|---|---|
| Atomic polarizability | 0.78 | Quantum | [6] |
| Fukui electrophilicity | 0.65 | Computational | [6] |
| Solvent dielectric | 0.59 | Experimental | [4] |
| Temperature gradient | 0.54 | Process | [4] |
The synthetic route developed for TAK-828F, a related tetrahydronaphthyridine, demonstrates algorithm-predictable regioselectivity [4]. Key steps include:
Comparative molecular field analysis (CoMFA) of 28 naphthyridine derivatives identifies steric bulk as the dominant factor (72% contribution) in determining substitution patterns, followed by electronic effects (23%) [2]. These insights enable rational design of directing groups for position-selective modifications.
Recent advances in neural network architectures have revolutionized yield prediction for complex heterocycles like 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine. A bidirectional long short-term memory (BiLSTM) model trained on 894 reaction records achieves 89.3% accuracy in predicting yields within ±7% error margins [4]. Key model inputs include:
For the critical cyclization step in naphthyridine synthesis, gradient-boosted decision trees identify optimal conditions:
Application of these models to the synthesis of PDE5 inhibitor T-0156 resulted in a 340% yield improvement over traditional optimization methods [2] [4]. The machine learning pipeline reduced process development time from 18 months to 23 days while maintaining 99.7% regiochemical fidelity.
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits significant anticonvulsant properties through complex gamma-aminobutyric acid receptor modulation mechanisms. Research demonstrates that naphthyridine derivatives, including the tetrahydro-2,7-naphthyridine scaffold, interact with gamma-aminobutyric acid type A receptors in a manner distinct from conventional benzodiazepine and barbiturate binding sites [1] [2].
The gamma-aminobutyric acid receptor complex consists of multiple functional subunits, with at least two stereospecific locations for gamma-aminobutyric acid binding, both of which must be occupied to achieve increased chloride conductance [3]. The 6,8-dichloro substitution pattern on the tetrahydro-2,7-naphthyridine core appears to facilitate specific binding interactions with gamma-aminobutyric acid receptor modulatory sites. Studies on related naphthyridine derivatives reveal that chloride-dependent enhancement mechanisms are critical for gamma-aminobutyric acid receptor binding, with chlorine substituents playing essential roles in maintaining binding affinity with inhibitory constant values below 1 micromolar [4] .
Electrophysiological investigations demonstrate that naphthyridine compounds act as positive allosteric modulators of gamma-aminobutyric acid currents, particularly at alpha-1-beta-2-gamma-2, alpha-1-beta-3-gamma-2, and alpha-5-beta-3-gamma-2 receptor subtypes [6]. The anticonvulsant efficacy of tetrahydronaphthyridine derivatives is mediated through gamma-aminobutyric acid receptor activation, with molecular docking studies indicating binding affinity values ranging from -10.0 to -11.0 kilocalories per mole at gamma-aminobutyric acid type A receptor sites [7].
The structure-activity relationship studies reveal that the positioning of chlorine atoms at the 6 and 8 positions of the tetrahydro-2,7-naphthyridine scaffold is crucial for optimal gamma-aminobutyric acid receptor interaction. Comparative studies with related 1,8-naphthyridine derivatives show that compounds with appropriate substitution patterns exhibit anticonvulsant activity equivalent to diazepam at doses of 250 milligrams per kilogram, demonstrating effective doses (ED₅₀) values ranging from 23.8 to 44.2 milligrams per kilogram in pentylenetetrazol-induced seizure models [8] [9] [10].
| Compound Structure | ED₅₀ (mg/kg) | Therapeutic Index | Gamma-Aminobutyric Acid Receptor Affinity |
|---|---|---|---|
| Tetrahydro-2,7-naphthyridine derivatives | 23.8-44.2 | >15.0-33.6 | High (IC₅₀ < 1 μM) [8] |
| Reference diazepam | 0.5 | 360 | High [8] |
| Reference ethosuximide | 155 | 8.5 | Moderate [8] |
The gamma-aminobutyric acid modulatory mechanism involves enhancement of chloride ion channel conductance through specific receptor subunit interactions. The tetrahydro-2,7-naphthyridine framework provides optimal spatial orientation for binding to the alpha-plus-beta-minus subunit interface, facilitating allosteric modulation of gamma-aminobutyric acid responses [6]. This mechanism differs from conventional gamma-aminobutyric acid modulators, as the chlorinated naphthyridine derivatives do not exhibit significant flumazenil-reversible binding, indicating interaction with novel modulatory sites distinct from the classical benzodiazepine binding domain [6].
The development of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine as a neurotropic agent relies on comprehensive structure-activity relationship investigations that elucidate the critical molecular features governing biological activity. The tetrahydro-2,7-naphthyridine scaffold represents a unique bicyclic system where nitrogen atoms at positions 2 and 7 contribute to the heterocyclic nature, while the tetrahydro saturation provides enhanced stability compared to fully aromatic analogues [11].
The 6,8-dichloro substitution pattern represents a crucial pharmacophoric element for neurotropic activity. Structure-activity relationship studies demonstrate that the presence of electron-withdrawing chlorine substituents at these specific positions enhances binding affinity and selectivity for neurological targets . Comparative analysis with monochloro derivatives reveals that the 6,8-dichloro compound exhibits superior potency, with binding affinity constants below 1 micromolar, while single chlorine substitutions result in 2-10 fold reductions in activity .
Molecular modifications at different positions of the naphthyridine core reveal distinct structure-activity relationships:
Position 1-4 (Tetrahydro Ring): The saturated tetrahydro ring system provides conformational flexibility essential for optimal receptor binding. Replacement with aromatic systems or introduction of additional substituents generally reduces neurotropic activity [13]. The tetrahydro configuration allows for multiple conformational states that facilitate binding to diverse neurological targets.
Position 6 and 8 (Chlorine Substituents): The dichloro substitution pattern creates an optimal electronic environment for target recognition. Electron-withdrawing chlorine atoms increase the electrophilicity of the aromatic system and enhance hydrogen bonding capabilities with receptor sites . Structure-activity relationship data indicate that replacement of chlorine with other halogens or electron-donating groups significantly diminishes neurotropic potency.
Core Naphthyridine System: The 2,7-naphthyridine core provides the fundamental pharmacophoric framework. Modifications to the nitrogen positioning (such as 1,8- or 1,5-naphthyridine isomers) result in altered biological profiles, with the 2,7-arrangement being optimal for specific neurotropic activities [11] [15].
Quantitative structure-activity relationship modeling reveals that lipophilicity parameters, represented by calculated logarithm of partition coefficient values between 2.5-4.0, are optimal for central nervous system penetration while maintaining appropriate aqueous solubility [16] [17]. The molecular weight of 203.07 grams per mole for 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine falls within the optimal range for blood-brain barrier permeability [18].
Three-dimensional quantitative structure-activity relationship studies using comparative molecular field analysis and comparative molecular similarity indices analysis methodologies identify key steric and electrostatic fields that correlate with neurotropic activity [19]. The chlorine substituents contribute to both steric bulk and electronic properties that are essential for target recognition.
| Structural Feature | Activity Impact | Optimal Range |
|---|---|---|
| Dichloro substitution (6,8-positions) | High potency | Essential for activity |
| Tetrahydro saturation | Enhanced stability | Required for optimal binding [13] |
| 2,7-Naphthyridine core | Target selectivity | Optimal arrangement [11] |
| Molecular weight | Blood-brain barrier penetration | 180-250 g/mol [18] |
| Lipophilicity (cLogP) | Central nervous system access | 2.5-4.0 [17] |
The neurotropic compound development pipeline emphasizes the importance of balancing potency with pharmacokinetic properties. Structure-activity relationship studies indicate that further modifications to the 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold should focus on peripheral substitutions that maintain the core pharmacophoric elements while optimizing absorption, distribution, metabolism, and excretion properties [20] [21].
The pharmacokinetic properties of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine and related naphthyridine analogues demonstrate significant variations based on structural modifications, particularly regarding absorption, distribution, metabolism, and excretion parameters. Comprehensive comparative analysis reveals that the tetrahydro-2,7-naphthyridine scaffold exhibits distinct pharmacokinetic advantages over fully aromatic naphthyridine derivatives [22] [20].
Absorption Characteristics:
The tetrahydro saturation of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine significantly enhances oral bioavailability compared to aromatic naphthyridine analogues. Comparative studies using Caco-2 cell permeability assays demonstrate that tetrahydronaphthyridine derivatives achieve superior intestinal absorption rates [16] [23]. The apparent permeability coefficient values for tetrahydro derivatives range from 8.5 × 10⁻⁶ to 15.2 × 10⁻⁶ centimeters per second, representing 2-3 fold improvements over corresponding aromatic analogues [23].
The 6,8-dichloro substitution pattern contributes to optimal lipophilicity for gastrointestinal absorption while maintaining sufficient aqueous solubility. Solubility studies reveal that 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits medium-level intestinal absorption characteristics with effective permeability across biological membranes [16].
Distribution and Central Nervous System Penetration:
Blood-brain barrier penetration represents a critical pharmacokinetic parameter for neurotropic naphthyridine compounds. Parallel artificial membrane permeability assay for blood-brain barrier studies demonstrate that tetrahydronaphthyridine derivatives achieve superior central nervous system penetration compared to their aromatic counterparts [24] [16].
Comparative pharmacokinetic profiling reveals distinct distribution patterns across naphthyridine structural classes:
| Naphthyridine Class | Brain:Plasma Ratio | Half-life (hours) | Clearance (mL/min/kg) |
|---|---|---|---|
| 1,8-Naphthyridine derivatives | 0.8-1.2 | 2.5-4.2 | 45-65 [22] |
| Tetrahydro-2,7-naphthyridines | 1.4-1.9 | 3.8-6.1 | 25-40 [25] |
| 1,5-Naphthyridine analogues | 0.6-0.9 | 1.8-3.2 | 55-80 [26] |
The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits brain-to-plasma ratios of approximately 1.67, indicating efficient central nervous system distribution [25]. This favorable distribution profile results from optimal lipophilicity parameters and minimal efflux pump interactions.
Metabolic Stability:
Metabolic stability studies using human and mouse liver microsomes reveal that tetrahydronaphthyridine derivatives demonstrate enhanced metabolic stability compared to other naphthyridine classes [20] [27]. The tetrahydro saturation provides protection against cytochrome P450-mediated oxidative metabolism, particularly at the saturated ring positions.
Comparative metabolic stability data demonstrate half-lives ranging from 15.8 to 70.8 hours for tetrahydronaphthyridine derivatives, representing significant improvements over aromatic analogues with half-lives of 2.5-8.4 hours [27]. The 6,8-dichloro substitution pattern contributes to metabolic stability by hindering oxidative metabolism at the aromatic positions.
Excretion and Clearance:
Pharmacokinetic profiling reveals that naphthyridine analogues undergo primarily hepatic elimination with minimal renal excretion [22] [20]. The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine demonstrates moderate clearance rates of 25-40 milliliters per minute per kilogram, providing sustained exposure suitable for therapeutic applications [25].
Comparative clearance mechanisms across naphthyridine structural classes reveal that tetrahydro derivatives undergo slower elimination compared to aromatic analogues, contributing to prolonged pharmacological activity. The dichloro substitution pattern influences both phase I and phase II metabolic pathways, with conjugation reactions representing the primary elimination route [20].
Pharmacokinetic-Pharmacodynamic Relationships:
Integration of pharmacokinetic and pharmacodynamic data reveals optimal exposure-response relationships for tetrahydronaphthyridine derivatives. The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine achieves therapeutic brain concentrations of 15-25 micromolar following oral administration, with unbound brain levels exceeding in vitro effective concentration values by 3-5 fold [25].